Cyclohexanone, 3-(1-nitroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3-(1-nitroethyl)- is an organic compound with a six-carbon cyclic structure and a ketone functional group. This compound is characterized by the presence of a nitroethyl group attached to the cyclohexanone ring. It is a colorless to pale yellow liquid with a distinct odor and is slightly soluble in water but miscible with most organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(1-nitroethyl)- can be synthesized through various methods. One common approach involves the nitration of cyclohexanone using nitric acid or nitrogen dioxide as nitrating agents. This reaction typically occurs under controlled temperature and pressure conditions to ensure high selectivity and yield. Another method involves the catalytic hydrogenation of nitrocyclohexane, which can be obtained from the nitration of cyclohexane .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(1-nitroethyl)- often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanone and cyclohexanol, which can be further processed to obtain the desired compound . The use of environmentally friendly oxidants and non-precious catalysts is also being explored to develop greener production methods .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(1-nitroethyl)- undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products
Cyclohexanone oxime: Formed through oxidation, used in the production of caprolactam.
Amino derivatives: Formed through reduction, used in pharmaceutical synthesis.
Scientific Research Applications
Cyclohexanone, 3-(1-nitroethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(1-nitroethyl)- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-carbon cyclic ketone without the nitroethyl group.
Nitrocyclohexane: A cyclohexane derivative with a nitro group but lacking the ketone functional group.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group instead of a ketone.
Uniqueness
Cyclohexanone, 3-(1-nitroethyl)- is unique due to the presence of both a ketone and a nitroethyl group, which allows it to undergo a diverse range of chemical reactions and makes it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
59969-93-6 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(1-nitroethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13NO3/c1-6(9(11)12)7-3-2-4-8(10)5-7/h6-7H,2-5H2,1H3 |
InChI Key |
UNJFNXOQUDPIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.